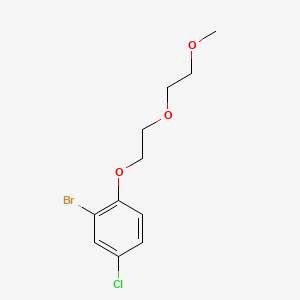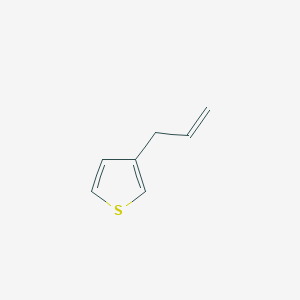![molecular formula C12H13ClN4O B13924808 1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chlorine atom, a methyl group, and a morpholine ring attached to the pyridazine core.
Méthodes De Préparation
The synthesis of 1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives followed by chlorination and subsequent introduction of the morpholine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of corresponding amines .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine can be compared with other pyridazine derivatives, such as:
Pyridazine: The parent compound, which lacks the chlorine, methyl, and morpholine substituents.
Pyridazinone: A derivative with a carbonyl group at the 3-position, known for its anti-inflammatory properties.
Pyridopyridazine: A fused bicyclic system with additional nitrogen atoms, often studied for its anticancer activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H13ClN4O |
|---|---|
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
4-(1-chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine |
InChI |
InChI=1S/C12H13ClN4O/c1-8-10-7-14-11(17-2-4-18-5-3-17)6-9(10)12(13)16-15-8/h6-7H,2-5H2,1H3 |
Clé InChI |
RFZZBNGKXUVFPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C2=CC(=NC=C12)N3CCOCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)



![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)





